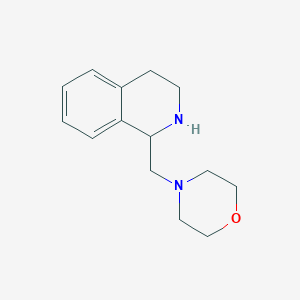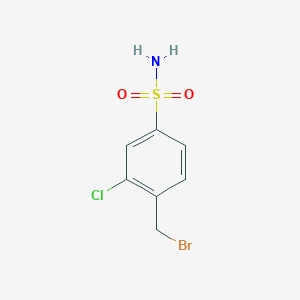
3-(4-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(4-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a compound of significant interest in the field of medicinal chemistry. It is structurally related to lenalidomide, a well-known immunomodulatory drug used in the treatment of multiple myeloma and other cancers . This compound features a piperidine-2,6-dione core linked to an isoindolinone moiety, which contributes to its unique chemical and biological properties.
準備方法
The synthesis of 3-(4-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is often heated to facilitate the cyclization process, and the product is purified using standard techniques such as recrystallization or chromatography .
化学反応の分析
3-(4-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups, enhancing the compound’s reactivity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
3-(4-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research into its potential therapeutic applications, particularly in cancer treatment, is ongoing.
作用機序
The mechanism of action of 3-(4-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. It is believed to act as a ligand for ubiquitin E3 ligase cereblon, leading to the degradation of transcription factors such as IKZF1 and IKZF3 . This degradation disrupts the function of these transcription factors, resulting in the modulation of immune responses and inhibition of tumor growth .
類似化合物との比較
3-(4-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione is similar to other compounds such as lenalidomide and thalidomide. it has unique structural features that differentiate it from these analogs . For example:
Lenalidomide: While structurally similar, lenalidomide has different substituents on the isoindolinone ring, which can affect its biological activity.
Thalidomide: This compound lacks the piperidine-2,6-dione core, resulting in distinct pharmacological properties.
These differences highlight the uniqueness of this compound and its potential for diverse applications in scientific research and drug development.
特性
分子式 |
C14H14N2O3 |
|---|---|
分子量 |
258.27 g/mol |
IUPAC名 |
3-(7-methyl-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C14H14N2O3/c1-8-3-2-4-9-10(8)7-16(14(9)19)11-5-6-12(17)15-13(11)18/h2-4,11H,5-7H2,1H3,(H,15,17,18) |
InChIキー |
BMOHMMOTIMUSJR-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CN(C(=O)C2=CC=C1)C3CCC(=O)NC3=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[5-(4-Chlorophenyl)-4-hydroxythiophen-3-yl]ethan-1-one](/img/structure/B8692826.png)




![7-Chloro-2-(3,5-dimethylphenyl)furo[3,2-b]pyridine](/img/structure/B8692890.png)

![Benzyl (9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate](/img/structure/B8692904.png)



